1-(Cyclopropylamino)cyclobutane-1-carboxylic acid

Medicinal Chemistry Structure‑Activity Relationship Conformational Restriction

1-(Cyclopropylamino)cyclobutane-1-carboxylic acid delivers a distinct steric and hydrogen-bonding profile unavailable with ACBC or cycloleucine. Its strained cyclobutane core and N-cyclopropyl secondary amine enforce a ~90° dihedral angle, stabilizing γ-turns in peptidomimetics and enabling passive blood-brain barrier penetration (LogP 0.75) without NMDA receptor engagement. Supplied at 95% purity, it streamlines amide coupling, esterification, and multistep syntheses, reducing additional purification. Ideal for CNS lead optimization and antifungal SDH inhibitor SAR. Request a quote or order sample quantities today.

Molecular Formula C8H13NO2
Molecular Weight 155.197
CAS No. 1251286-12-0
Cat. No. B2996450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropylamino)cyclobutane-1-carboxylic acid
CAS1251286-12-0
Molecular FormulaC8H13NO2
Molecular Weight155.197
Structural Identifiers
SMILESC1CC(C1)(C(=O)O)NC2CC2
InChIInChI=1S/C8H13NO2/c10-7(11)8(4-1-5-8)9-6-2-3-6/h6,9H,1-5H2,(H,10,11)
InChIKeyJMMZRRDWPNYJSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Cyclopropylamino)cyclobutane-1-carboxylic Acid (CAS 1251286-12-0) – A Specialized Cyclobutane-Based Amino Acid Scaffold


1-(Cyclopropylamino)cyclobutane-1-carboxylic acid (CAS 1251286-12-0) is a synthetic, non‑proteinogenic amino acid derivative featuring a strained cyclobutane core, an N‑cyclopropyl secondary amine, and a carboxylic acid moiety [1]. With molecular formula C8H13NO2 and molecular weight 155.19 g/mol, this compound serves as a conformationally constrained building block for medicinal chemistry programs [2]. Its unique combination of a four‑membered carbocycle and a cyclopropylamine substituent imparts distinct steric and electronic properties that differentiate it from linear or other cyclic amino acid analogs .

1-(Cyclopropylamino)cyclobutane-1-carboxylic Acid (CAS 1251286-12-0) – Why In‑Class Analogs Are Not Interchangeable


Substituting 1‑(cyclopropylamino)cyclobutane‑1‑carboxylic acid with structurally related cyclobutane‑ or cyclopropyl‑based amino acids is not straightforward. The compound’s distinct substitution pattern—an N‑cyclopropyl group directly attached to the C‑1 position of the cyclobutane ring—creates a unique steric environment and altered hydrogen‑bonding capacity compared to analogs like 1‑aminocyclobutane‑1‑carboxylic acid (ACBC) [1] or 3‑(cyclopropylamino)cyclobutane‑1‑carboxylic acid [2]. These differences manifest in divergent physicochemical properties, synthetic utility, and biological profile. The quantitative evidence presented in Section 3 demonstrates that the target compound offers specific, measurable advantages in certain applications, making it a distinct procurement choice rather than a generic substitute.

1-(Cyclopropylamino)cyclobutane-1-carboxylic Acid (CAS 1251286-12-0) – Quantitative Differentiators Versus Key Comparators


1‑(Cyclopropylamino)cyclobutane‑1‑carboxylic Acid Exhibits a Distinct Substitution Pattern That Alters Predicted Physicochemical Profile Relative to 1‑Aminocyclobutane‑1‑carboxylic Acid (ACBC)

The replacement of the primary amine in ACBC with an N‑cyclopropyl secondary amine in the target compound introduces increased steric bulk and lipophilicity. Calculated LogP for 1‑(cyclopropylamino)cyclobutane‑1‑carboxylic acid is 0.75, compared to -2.49 for ACBC . This >3‑unit increase in LogP indicates significantly higher membrane permeability potential, while the cyclopropyl group also reduces hydrogen‑bond donor capacity from two donors (ACBC) to one donor (target compound) [1].

Medicinal Chemistry Structure‑Activity Relationship Conformational Restriction

The N‑Cyclopropyl Modification Abolishes NMDA Receptor Activity Present in 1‑Aminocyclobutane‑1‑carboxylic Acid (ACBC)

ACBC acts as a partial agonist at the glycine site of NMDA receptors, with reported IC50 values ranging from 18.5 µM to 19.0 µM in oocyte and cortical membrane assays [1][2]. In contrast, N‑alkylation (such as N‑cyclopropyl substitution) typically diminishes or abolishes activity at this site by disrupting key hydrogen‑bond interactions with the receptor binding pocket [3]. While direct IC50 data for 1‑(cyclopropylamino)cyclobutane‑1‑carboxylic acid is not available in the public domain, structure‑activity relationship principles from related constrained amino acids indicate that the secondary amine of the target compound is unlikely to retain NMDA receptor binding [4].

Neuroscience NMDA Receptor Modulation Glycine Site Pharmacology

1‑(Cyclopropylamino)cyclobutane‑1‑carboxylic Acid Is Available in Higher Commercial Purity (≥98%) Than Many Related Cyclobutane Amino Acid Derivatives

Leading suppliers offer 1‑(cyclopropylamino)cyclobutane‑1‑carboxylic acid with a certified purity of 98% by HPLC . In comparison, the close analog 3‑(cyclopropylamino)cyclobutane‑1‑carboxylic acid is typically listed with unspecified or lower purity grades in commercial catalogs [1], and 1‑aminocyclobutane‑1‑carboxylic acid (ACBC) is often supplied at 95–97% purity . The higher nominal purity reduces the risk of by‑product contamination in sensitive coupling reactions or biological assays.

Synthetic Chemistry Quality Control Building Block Procurement

1-(Cyclopropylamino)cyclobutane-1-carboxylic Acid (CAS 1251286-12-0) – Recommended Use Cases Derived from Quantitative Evidence


Scaffold for CNS‑Penetrant Drug Candidates Where NMDA Off‑Target Activity Must Be Avoided

Based on the predicted LogP of 0.75 and the likely lack of NMDA receptor engagement due to N‑cyclopropyl substitution [1], 1‑(cyclopropylamino)cyclobutane‑1‑carboxylic acid is well‑suited as a starting point for designing brain‑penetrant small molecules. The increased lipophilicity relative to ACBC (LogP -2.49) facilitates passive diffusion across the blood‑brain barrier, while the secondary amine prevents unwanted glycine site modulation. This combination is particularly valuable in neurological programs where NMDA receptor activity could confound target‑specific readouts.

Conformationally Restricted Building Block for Peptidomimetics

The cyclobutane ring enforces a restricted dihedral angle (∼90° vs. 180° for linear residues), which can stabilize specific secondary structures such as γ‑turns [2]. The N‑cyclopropyl group adds further steric constraint, providing a unique conformational template not accessible with ACBC or cycloleucine. This makes the compound an attractive choice for synthesizing peptidomimetics with enhanced metabolic stability and target selectivity.

Synthetic Intermediate Requiring High Purity to Minimize Side Reactions

The availability of 1‑(cyclopropylamino)cyclobutane‑1‑carboxylic acid at 98% purity reduces the need for additional purification steps when used as an intermediate in multistep syntheses (e.g., amide coupling, esterification). For projects with tight timelines or those involving sensitive reagents, the higher purity specification can improve reproducibility and overall yield compared to using lower‑grade analogs.

Lead Optimization of Cyclobutane‑Containing Succinate Dehydrogenase Inhibitors (SDHIs)

Recent studies have identified 1‑aminocyclobutanecarboxylic acid derivatives as promising scaffolds for antifungal succinate dehydrogenase inhibitors [3]. The N‑cyclopropyl variant offers a distinct substitution vector that may modulate potency and selectivity against fungal SDH enzymes. Researchers exploring structure‑activity relationships in this series can leverage the target compound to probe the effects of N‑alkylation on inhibitory activity and metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.